6-Methoxy-2-methylquinoline-3-carboxylic acid
Overview
Description
6-Methoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, which is a significant scaffold in medicinal chemistry due to its versatile applications in drug discovery and industrial chemistry . The compound features a quinoline core with a methoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould–Jacobs reaction is a classical method used for the construction of quinoline derivatives . This method typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of quinoline scaffolds, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
6-Methoxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological pathways. The methoxy and carboxylic acid groups play crucial roles in binding to the active sites of target proteins, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-3-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
- 2-Methyl-6-quinolinecarboxylic acid
Uniqueness
6-Methoxy-2-methylquinoline-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring. This combination of functional groups enhances its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
6-methoxy-2-methylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMGNSGKYFHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405319 | |
Record name | 6-methoxy-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88752-76-5 | |
Record name | 6-methoxy-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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